molecular formula C8H16N2O5S B1193969 4,4'-Sulfinylbis(2-aminobutanoic acid) CAS No. 59824-36-1

4,4'-Sulfinylbis(2-aminobutanoic acid)

Cat. No.: B1193969
CAS No.: 59824-36-1
M. Wt: 252.29 g/mol
InChI Key: IUPROKMJIUCNHZ-UHFFFAOYSA-N
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Description

4,4'-Sulfinylbis(2-aminobutanoic acid) is a synthetic organic compound featuring two 2-aminobutanoic acid units connected by a sulfinyl (S=O) bridge. This structure combines key elements of aminobutanoic acid derivatives, which are precursors to various pharmaceuticals and bioactive molecules, with a sulfoxide functional group known for its role in medicinal chemistry. The compound's core value in research lies in its potential as a multi-functional building block or a novel scaffold in drug discovery programs. The primary research applications for this compound are anticipated in the fields of medicinal chemistry and chemical biology. It may serve as a key intermediate in the synthesis of more complex molecules designed to interact with neurological targets, given the known activity of related aminobutanoic acids like (S)-2-aminobutyric acid (a precursor for anti-epilepsy drugs) and 4-aminobutanoic acid (GABA, a major inhibitory neurotransmitter). The presence of the sulfinyl group is of particular interest, as sulfoxides are found in various bioactive compounds and drugs, including certain wakefulness-promoting agents and antidiabetic medications. Its mechanism of action in any biological assay would be highly structure-specific, potentially involving modulation of enzyme or receptor activity. This product is provided strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

59824-36-1

Molecular Formula

C8H16N2O5S

Molecular Weight

252.29 g/mol

IUPAC Name

2-amino-4-(3-amino-3-carboxypropyl)sulfinylbutanoic acid

InChI

InChI=1S/C8H16N2O5S/c9-5(7(11)12)1-3-16(15)4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)

InChI Key

IUPROKMJIUCNHZ-UHFFFAOYSA-N

SMILES

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N

Synonyms

homolanthionine sulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sulfinyl group (-S(O)-) distinguishes 4,4'-Sulfinylbis(2-aminobutanoic acid) from related compounds. Below is a detailed comparison:

Structural and Chemical Properties

Compound Name Sulfur Linkage Molecular Formula Molecular Weight Key Features
4,4'-Sulfinylbis(2-aminobutanoic acid) Sulfinyl (-S(O)-) C₈H₁₄N₂O₅S₂* ~282.3† Intermediate sulfur oxidation state (+4); potential redox activity.
DL-Homocystine (meso-4,4′-Dithio-bis(2-aminobutanoic acid)) Disulfide (-S-S-) C₈H₁₆N₂O₄S₂ 268.35 Reduced sulfur (-1 oxidation state); implicated in homocysteine metabolism .
Bimet ((2S,2’S)-4,4’-(ethane-1,2-diylbis(sulfanediyl))bis(2-aminobutanoic acid)) Ethane-bridged sulfide (-S-C-C-S-) C₁₀H₂₀N₂O₄S₂ 304.4 Ethylene bridge enhances conformational rigidity; used in chelation chemistry .
4,4'-Disulfanediylbis(2-aminobutanoic acid) Disulfide (-S-S-) C₈H₁₆N₂O₄S₂ 268.35 Endogenous metabolite; participates in sulfur-amino acid pathways .
4,4'-Sulfonylbis(2-nitrobenzoic acid) Sulfonyl (-SO₂-) C₁₄H₈N₂O₁₀S 396.29 Fully oxidized sulfur (+6); stable structure used in synthetic chemistry .

†Calculated based on sulfinyl substitution in the disulfide analog.

Functional and Metabolic Differences

  • Redox Activity: The sulfinyl group in 4,4'-Sulfinylbis(2-aminobutanoic acid) may confer reversible redox properties, unlike the disulfide bond in DL-Homocystine, which requires enzymatic reduction (e.g., via thioredoxin) .
  • Metabolic Roles: DL-Homocystine and 4,4'-Disulfanediylbis(2-aminobutanoic acid) are directly linked to homocysteine metabolism and oxidative stress responses, whereas the sulfinyl variant’s role remains speculative but could involve intermediate redox signaling .
  • Stability : Sulfonyl derivatives (e.g., 4,4'-Sulfonylbis(2-nitrobenzoic acid)) exhibit higher chemical stability due to the fully oxidized sulfur, making them suitable for industrial applications, unlike the more reactive sulfinyl/disulfide compounds .

Key Takeaways

  • The sulfinyl group in 4,4'-Sulfinylbis(2-aminobutanoic acid) provides a unique redox-active site distinct from disulfide or sulfonyl analogs.
  • Structural variations in sulfur linkages significantly alter chemical stability, metabolic roles, and applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4'-Sulfinylbis(2-aminobutanoic acid) to ensure high purity and structural integrity?

  • Synthesis : Solid-phase peptide synthesis or oxidative dimerization of 2-aminobutanoic acid derivatives, followed by purification via recrystallization or column chromatography.
  • Characterization :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) for verifying the sulfinyl bridge and stereochemistry (e.g., ¹H-NMR and ¹³C-NMR) .
  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (C₈H₁₆N₂O₄S₂, MW 268.35) .

Q. How can researchers investigate the role of 4,4'-Sulfinylbis(2-aminobutanoic acid) as an endogenous metabolite in mammalian systems?

  • Methodological Approach :

  • Isotopic Labeling : Use ¹³C- or ¹⁵N-labeled analogs to trace metabolic incorporation in cell cultures or animal models.
  • Metabolomic Profiling : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolite levels in biological fluids (e.g., serum, urine) .
  • Knockout Models : CRISPR/Cas9-mediated deletion of homologous enzymes (e.g., cystathionine β-synthase) to study compensatory pathways .

Q. What analytical techniques are most reliable for distinguishing 4,4'-Sulfinylbis(2-aminobutanoic acid) from structural analogs like DL-homocystine or sulfonyl derivatives?

  • Key Techniques :

  • Thin-Layer Chromatography (TLC) : Use specific reagents (e.g., ninhydrin) to differentiate amino acid derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve mass differences between sulfinyl (S=O) and sulfonyl (SO₂) groups.
  • X-ray Crystallography : Confirm crystal structure and disulfide/sulfinyl bond geometry .

Advanced Research Questions

Q. What experimental design considerations are critical for addressing the compound’s instability or solubility in aqueous buffers?

  • Stability : Store at room temperature (RT) in airtight, light-protected containers to prevent oxidation of the sulfinyl group .
  • Solubility Optimization :

  • Use polar aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions.
  • Adjust pH to 6–8 for enhanced aqueous solubility .
    • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under varying pH, temperature, and oxidative conditions .

Q. How can researchers resolve contradictions in reported roles of 4,4'-Sulfinylbis(2-aminobutanoic acid) in inflammatory pathways?

  • Case Study : Elevated 2-aminobutanoic acid derivatives in PS3 sows were linked to inflammation, but conflicting data exist .
  • Resolution Strategies :

  • Orthogonal Assays : Combine transcriptomic (RNA-seq) and proteomic (Western blot) data to validate inflammatory markers (e.g., IL-6, TNF-α).
  • Dose-Response Studies : Test physiological vs. supraphysiological concentrations in primary cell cultures.
  • Species-Specific Models : Compare murine, porcine, and human cell lines to identify conserved mechanisms .

Q. What methodologies are effective for designing and testing structural analogs (e.g., selenium or sulfur-modified derivatives) of this compound?

  • Analog Synthesis :

  • Replace sulfinyl with seleninyl (Se=O) or diselenide (Se-Se) groups via organoselenium chemistry .
    • Bioactivity Screening :
  • In Vitro : Measure antioxidant capacity using DPPH or FRAP assays.
  • In Vivo : Assess toxicity and bioavailability in zebrafish or rodent models .
    • Computational Modeling : Density functional theory (DFT) to predict redox potentials and stability of analogs .

Q. How do in-vivo and in-vitro models differ in elucidating the compound’s bioavailability and metabolic fate?

  • In-Vitro Models :

  • Caco-2 Cell Monolayers : Predict intestinal absorption and permeability.
  • Hepatocyte Cultures : Study phase I/II metabolism (e.g., sulfoxidation, glutathione conjugation) .
    • In-Vivo Models :
  • Rodent Pharmacokinetics : Track radiolabeled compounds in plasma and tissues via scintillation counting.
  • Germ-Free Mice : Assess gut microbiota’s role in metabolizing the compound to butyrate derivatives .

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